molecular formula C10H13N3S B13345762 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13345762
M. Wt: 207.30 g/mol
InChI Key: ANMRDLKPSKLKQV-UHFFFAOYSA-N
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Description

4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C 10 H 13 N 3 S and is a member of the aminopyrazole chemical class . Aminopyrazoles are recognized in medicinal chemistry as privileged scaffolds with significant therapeutic potential, serving as versatile building blocks in multicomponent reactions (MCRs) for the efficient synthesis of complex molecules . This particular compound features a thiophene heterocycle, a structure often explored in drug discovery for its diverse biological interactions . As a 5-aminopyrazole derivative, this compound provides a multifunctional framework that is advantageous in drug discovery. The free amino group acts as a hydrogen bond donor, which is crucial for forming key interactions with various biological targets, such as enzymes and receptors . Pyrazole and aminopyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . While specific biological data for this compound may be limited, its structure aligns with those studied as inhibitors of therapeutically relevant targets like kinases, COX enzymes, and tubulin polymerization . This product is intended for research purposes as a chemical intermediate or as a standard for analytical studies. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-propyl-5-thiophen-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-2-3-8-9(12-13-10(8)11)7-4-5-14-6-7/h4-6H,2-3H2,1H3,(H3,11,12,13)

InChI Key

ANMRDLKPSKLKQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically follows a multi-step organic reaction sequence involving:

  • Formation of hydrazone intermediates from aldehydes or ketones.
  • Cyclization reactions to form the pyrazole ring.
  • Functionalization to introduce the propyl and thiophene substituents.

Common solvents include ethanol and dimethylformamide, with catalysts such as copper salts or iron complexes to enhance reactivity and selectivity.

Modular One-Pot Synthesis of Pyrazoles

A highly efficient method for synthesizing 3,5-disubstituted pyrazoles, which can be adapted for the target compound, involves a one-pot, two-component reaction between hydrazones of aryl aldehydes and substituted acetophenones:

  • Step 1: React hydrazone (from an aldehyde) with a substituted acetophenone in ethanol.
  • Step 2: Use catalytic amounts of acids (e.g., hydrochloric acid) to promote cyclization.
  • Step 3: Addition of oxidants such as iodine and solvents like dimethyl sulfoxide (DMSO) can improve yields.
  • Reaction Conditions: Reflux for 1 hour followed by addition of DMSO and iodine, further refluxing for several hours.
  • Yields: This method yields pyrazoles in moderate to excellent yields (30% to over 80%), depending on substituents and conditions.
Table 1: Reaction Parameters and Yields for Pyrazole Formation (Adapted)
Entry Hydrazone Equiv. Catalyst Solvent Temp. Time Yield (%)
1 1.2 Cat. HCl Ethanol Reflux 1 h + DMSO 5 h 81
2 1.4 Cat. HCl + I2 Ethanol/DMSO Reflux 5 h 83
3 1.2 Cat. HCl + H2SO4 Ethanol/DMSO Reflux 5 h 75-80
4 1.2 None Ethanol Reflux 24 h <30

Note: The presence of acid catalysts and oxidants like iodine significantly improves reaction rate and yield.

Specific Adaptation for this compound

  • The thiophene moiety can be introduced via the hydrazone derived from thiophene-3-carboxaldehyde.
  • The propyl substituent is introduced through the corresponding substituted acetophenone or ketone precursor bearing the propyl chain.
  • Copper or iron catalysts may be employed to facilitate the cyclization and improve selectivity.
  • Reaction solvents such as ethanol or dimethylformamide are preferred for solubility and reaction optimization.

Catalytic Systems and Nanocatalysts

Recent advances include the use of nanocatalysts to improve reaction efficiency and environmental sustainability:

  • Xanthine-Ni complexes and copper-based nanocatalysts have been used successfully in pyrazole synthesis, enhancing reaction rates and yields under mild conditions.
  • Optimization of catalyst loading, solvent choice, and temperature is critical for maximizing yield and purity.

Characterization and Confirmation

Summary Table of Preparation Method

Aspect Details
Starting Materials Thiophene-3-carboxaldehyde hydrazone, propyl-substituted acetophenone or ketone
Solvents Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Catalysts Hydrochloric acid (catalytic), iodine, copper salts, iron complexes, nanocatalysts
Reaction Conditions Reflux in ethanol; acid catalysis; 1–5 hours reaction time; possible addition of oxidants
Yields Moderate to high (30–83%), depending on catalyst and conditions
Characterization NMR, X-ray crystallography, MS

Chemical Reactions Analysis

Types of Reactions

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or thiophene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the thiophene or pyrazole rings.

Scientific Research Applications

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyrazole rings suggests potential interactions with aromatic or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Heterocycle Type
  • 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1229025-40-4): Replacing the thiophen-3-yl group with pyridin-2-yl introduces a basic nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This compound is commercially available for heterocyclic building block research .
  • 3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) : The thiophene substituent at position 2 (vs. 3 in the target compound) may lead to steric and electronic differences, influencing binding to targets like p38αMAP kinase .
Substituent Size and Flexibility
  • 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine : Bulky tert-butyl and chloro-substituted phenyl groups reduce conformational flexibility, possibly limiting target engagement compared to the smaller propyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)* Solubility
Target Compound C₁₀H₁₃N₃S ~207.3 Thiophen-3-yl, Propyl Moderate (~2.5) Low in water
4-Propyl-3-(pyridin-2-yl)-analog C₁₁H₁₄N₄ 202.26 Pyridin-2-yl, Propyl Moderate (~2.0) Moderate in DMSO
3-(Thiophen-2-yl)-1H-pyrazol-5-amine C₇H₇N₃S 165.22 Thiophen-2-yl Low (~1.8) High in ethanol
4-Propyl-3-(trifluoromethyl)-analog C₇H₁₀F₃N₃ 193.17 CF₃, Propyl High (~3.2) Low in water

*Estimated using fragment-based methods.

Biological Activity

4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS No. 1310940-53-4) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3SC_{10}H_{13}N_3S with a molecular weight of 207.30 g/mol. The structure features a pyrazole ring substituted with a propyl group and a thiophene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound possess antibacterial and antifungal activities. A related study demonstrated that various pyrazole derivatives displayed effective inhibition against several pathogenic fungi, suggesting that the incorporation of thiophene enhances such activity .

Anti-inflammatory Effects

Pyrazole compounds are also noted for their anti-inflammatory properties. The presence of the thiophene ring in this compound may contribute to its ability to inhibit inflammatory pathways. For example, similar pyrazole derivatives have been shown to reduce nitric oxide production and other pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cancer progression.

  • Inhibition of Enzymes : Some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole-based compounds:

StudyFindings
Demonstrated antimicrobial activity against various pathogens; effective against fungi.
Showed significant anti-inflammatory effects by inhibiting nitric oxide production.
Investigated antitumor properties; suggested inhibition of tubulin polymerization as a mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or β-keto esters. For analogs with thiophene substituents (e.g., 3-(thiophen-3-yl) groups), Suzuki-Miyaura cross-coupling or nucleophilic substitution may be employed to introduce the heteroaromatic moiety . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to enhance regioselectivity and yield. For example, highlights the use of Pd-catalyzed coupling for aryl group introduction in related pyrazoles, while emphasizes the role of base catalysts in pyrazole ring formation.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments and carbon frameworks, particularly distinguishing thiophene protons (δ ~6.5–7.5 ppm) from pyrazole NH2_2 (δ ~4.5–5.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding patterns (e.g., and demonstrate crystal structures of fluorophenyl-pyrazole analogs with planar pyrazole rings and dihedral angles <10° between substituents).
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer :

  • Solubility : Governed by the balance of hydrophobic (propyl, thiophene) and hydrophilic (NH2_2) groups. Polar aprotic solvents (DMF, DMSO) are often used for in vitro assays, as noted in for similar pyrazoles.
  • Stability : Assess via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiophene rings may oxidize under harsh conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How do substituent effects (propyl vs. methyl, thiophene vs. phenyl) impact biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with varying alkyl/aryl groups and test against target enzymes (e.g., kinases, cytochrome P450 isoforms). demonstrates that ethyl substitutions enhance metabolic stability compared to methyl groups in pyrazole derivatives.
  • Computational docking : Use software like AutoDock to predict binding affinities. For example, shows that bulkier substituents (e.g., trifluoromethylphenyl) alter steric interactions in enzyme active sites.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). To address this:

  • Standardize protocols : Use validated assays (e.g., FRET for enzyme inhibition) and controls (e.g., ’s LY2784544 as a reference inhibitor).
  • Dose-response curves : Generate IC50_{50}/EC50_{50} values across multiple replicates to assess reproducibility.
  • Off-target screening : Employ panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .

Q. How can target engagement be validated in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Monitor protein stabilization upon compound binding .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound for covalent target capture, followed by pull-down and MS identification .
  • Knockout/knockdown models : Use CRISPR/Cas9 to ablate putative targets and assess loss of compound activity (e.g., ’s approach for pyrazole analogs in kinase studies).

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico metabolism prediction : Tools like StarDrop or MetaDrug simulate Phase I/II metabolism, identifying vulnerable sites (e.g., propyl chain oxidation).
  • Toxicophore mapping : Compare structural motifs to databases like Tox21. ’s SDS for a thiophene-pyrazole analog highlights acute oral toxicity (Category 4), suggesting hepatotoxicity screening (e.g., ALT/AST assays in primary hepatocytes).

Key Challenges and Future Directions

  • Regioselectivity in synthesis : Develop catalysts for precise control of substituent positions (e.g., ’s use of triclinic crystal packing to guide design).
  • In vivo pharmacokinetics : Address poor bioavailability via prodrug strategies (e.g., ’s oxadiazole-triazole hybrids with enhanced solubility).

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